Structural Determinant of Biochemical Activity: Unsubstituted Acrylamide Warhead vs. Substituted Analogs in Sortase A Inhibition
The target compound serves as the unsubstituted acrylamide core scaffold for a series of sortase A (SrtA) inhibitors. In the published SAR, replacing the hydrogen atom on the terminal vinyl carbon with a 2-thienyl group yields (2E)-N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]-3-(2-thienyl)acrylamide, which exhibits an IC50 of 73 nM against SrtA [1]. Similarly, the 2-furyl analog demonstrates potent anti-virulence activity by blocking sortase-catalyzed transpeptidation in S. aureus [2]. The unsubstituted compound itself is reported with a markedly higher IC50 of 200 µM (2.00E+5 nM) against recombinant S. aureus sortase A [3]. This quantitative SAR—where the unsubstituted prop-2-enamide is a weak millimolar-range binder, but serves as the direct synthetic precursor to low-nanomolar inhibitors—positions the compound as an essential control for on-target vs. off-target activity profiling and as a validated starting material for medicinal chemistry campaigns.
| Evidence Dimension | Inhibitory activity against Staphylococcus aureus Sortase A (SrtA) |
|---|---|
| Target Compound Data | IC50 = 200,000 nM (200 µM) |
| Comparator Or Baseline | (2E)-N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]-3-(2-thienyl)acrylamide: IC50 = 73 nM (0.073 µM); (2E)-3-(2-furyl)-N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]acrylamide: active in anti-virulence assay (exact IC50 not reported in source) |
| Quantified Difference | The thienyl analog is >2700-fold more potent than the unsubstituted parent compound. |
| Conditions | Recombinant S. aureus ATCC 6538p sortase A (lacking N-terminal membrane anchor domain) expressed in E. coli; in vitro enzymatic assay. |
Why This Matters
This large potency differential validates the compound as an ideal negative control for chemical biology studies and a high-purity starting material for SAR exploration, justifying its procurement over pre-substituted analogs when researchers need to independently derivatize the acrylamide warhead.
- [1] BRENDA Enzyme Database. Ligand: (2E)-N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]-3-(2-thienyl)acrylamide. IC50 Value: 0.073. Available at: https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=65070 View Source
- [2] VFDB - Virulence Factors Database. Anti-virulence compound: (2E)-3-(2-furyl)-N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]acrylamide. Available at: https://mgc.ac.cn/cgi-bin/VFs/avcshow.cgi?AVDID=AVD1033 View Source
- [3] BindingDB. BDBM50351162 / CHEMBL1818098. IC50: 2.00E+5 nM. Target: Sortase family protein (Staphylococcus aureus). Assay Description: Inhibition of recombinant Staphylococcus aureus ATCC 6538p sortase lacking the N-terminal membrane anchor domain expressed in Escherichia coli cells. View Source
